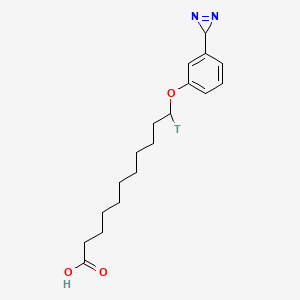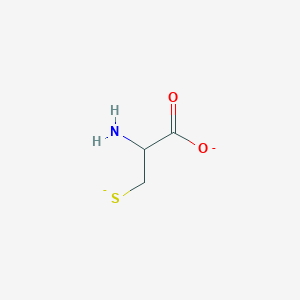
Cysteinate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cysteinate(2-) is an alpha-amino-acid anion. It is a conjugate base of a cysteinate(1-).
Wissenschaftliche Forschungsanwendungen
Biochemical Functionality and Redox Biology
Cysteinate(2-) is known for its significant biochemical functionality, particularly in proteins. It's one of the least abundant amino acids but plays a crucial role in functional sites within proteins due to the unique chemistry of its thiol or thiolate group. This group imparts specialized properties like nucleophilicity, high-affinity metal binding, and the ability to form disulfide bonds. The redox potential and pKa of cysteinate(2-) are essential for understanding its biochemical roles in cellular processes and signal transduction (Poole, 2015).
Proteomics and Reactivity Profiling
Quantitative reactivity profiling has been utilized to predict the function of cysteinate(2-) in proteomes. The intrinsic reactivity of cysteine residues is profiled to understand their diverse biochemical functions such as catalysis and oxidative modification. This method has helped identify hyper-reactive cysteines in proteins of uncharacterized functions, revealing their involvement in crucial biological processes like iron-sulphur protein biogenesis (Weerapana et al., 2010).
Bioimaging and Nanoparticles
Cysteine-modified rare-earth up-converting nanoparticles have been developed for bioimaging applications. Cysteine's strong affinity for cells enhances the water-solubility, biocompatibility, and emission properties of these nanoparticles, making them suitable for in vitro and in vivo imaging of cells and living organisms (Wei et al., 2014).
Coordination Chemistry and [4Fe–4S] Clusters
Cysteinate(2-) is critical in coordinating [4Fe–4S] clusters in proteins and enzymes, a fundamental aspect of life's emergence theories. Computational studies have evaluated how the length of its side chain influences [Fe–S] cluster binding and stability, underscoring the natural selection of cysteinate(2-) through coordination chemistry (Szilagyi et al., 2019).
Chain Transfer Activity in Biological Systems
The thiol group in cysteine, including cysteinate(2-), has been studied for its prooxidative chain transfer activity. This property has influenced its biological distribution and is linked to the "cysteine anomaly", where it is underrepresented in certain biological domains, potentially due to the rapid formation of thiyl radicals in hydrophobic phases, affecting protein and DNA integrity (Kunath et al., 2020).
Redox Proteomics and Differential Alkylation
Cysteinate(2-) is one of the most reactive amino acids in redox proteomics, playing a role in crucial cellular processes. Differential alkylation-based proteomics methods have been developed to study cysteinate(2-) modifications like S-nitrosylation and S-sulfenylation, which are important in redox signaling (Wojdyla & Rogowska-Wrzesińska, 2015).
Applications in Nanotechnology and Sensing
Cysteinate(2-) has been explored for its potential in nanotechnology and sensing applications. Its unique properties have been utilized in creating sensitive and selective probes for biological and chemical analyses, such as the ultrasensitive determination of cysteine on MnO2 nanowires and chitosan-modified glassy carbon electrodes (Bai et al., 2009).
Eigenschaften
Molekularformel |
C3H5NO2S-2 |
|---|---|
Molekulargewicht |
119.14 g/mol |
IUPAC-Name |
2-amino-3-sulfidopropanoate |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2 |
InChI-Schlüssel |
XUJNEKJLAYXESH-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])N)[S-] |
Kanonische SMILES |
C(C(C(=O)[O-])N)[S-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


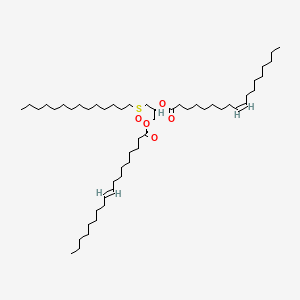
![(2Z)-2-[[(Z)-3-phenylbut-2-enyl]hydrazinylidene]propanoic acid](/img/structure/B1236107.png)
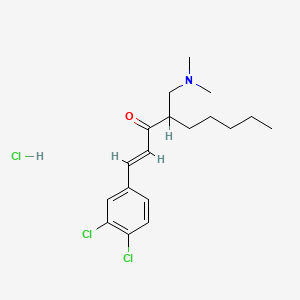
![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal](/img/structure/B1236110.png)

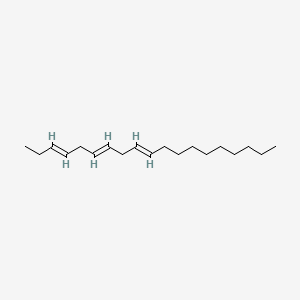
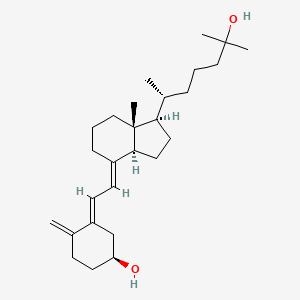
![(E)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B1236117.png)
![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)
![2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole](/img/structure/B1236119.png)
![(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1236120.png)
![4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236124.png)
![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B1236125.png)
